molecular formula C20H20FN3O3 B2839947 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide CAS No. 1172340-68-9

4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2839947
CAS No.: 1172340-68-9
M. Wt: 369.396
InChI Key: KMJUOGFLPWOFAP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a synthetically designed, small molecule compound featuring a pyrazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. This carboxamide derivative is intended for research applications, particularly in the areas of oncology, inflammation, and signal transduction pathway analysis. Pyrazole scaffolds are extensively investigated for their potent pharmacological properties, including anti-inflammatory, anticancer, and antiproliferative activities . The structural motif of a 1-(4-fluorophenyl) substitution on the pyrazole ring is a common feature in many biologically active compounds, while the N-(2-methoxyethyl)carboxamide side chain may contribute to enhanced solubility and influence the molecule's pharmacokinetic profile . Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for the development of novel MEK (Mitogen-Activated Protein Kinase Kinase) inhibitors, given that similar N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have demonstrated significant potential as antiproliferative agents by inhibiting MEK, a critical target in the MAPK signaling pathway that is often dysregulated in cancers . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxyethyl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-26-12-11-22-20(25)19-18(27-14-15-5-3-2-4-6-15)13-24(23-19)17-9-7-16(21)8-10-17/h2-10,13H,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJUOGFLPWOFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic reaction sequence. Typically, the synthesis starts with the preparation of the benzyloxy precursor, followed by the introduction of the fluorophenyl group. A key intermediate, 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, is then formed. This intermediate is then further reacted with 2-methoxyethylamine in the presence of coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to yield the desired carboxamide.

Industrial Production Methods

Industrial synthesis of such complex compounds usually employs scalable methodologies involving solid-phase synthesis or solution-phase synthesis using automated synthesizers to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving temperature control, inert atmosphere (like nitrogen or argon), and the use of advanced purification techniques such as HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions, including:

  • Oxidation: Using agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: Employing reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: With halogens, nucleophiles or electrophiles under varying conditions.

Common Reagents and Conditions

Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and palladium-catalyzed systems are commonly used in its reactions. Reaction conditions often include solvents like dichloromethane (DCM), tetrahydrofuran (THF), and sometimes dimethylformamide (DMF) at temperatures ranging from -78°C (dry ice/acetone bath) to room temperature.

Major Products Formed

Reaction products vary widely depending on the conditions and reagents, typically including substituted pyrazoles, altered phenyl rings, and modified methoxyethyl chains. Byproducts usually necessitate chromatographic purification.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide may exhibit anti-inflammatory properties by acting on specific pathways involved in inflammation. For instance, studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and modulate immune responses, which is crucial in conditions like rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in various models of neurodegeneration. Pyrazole derivatives are known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in neuroinflammation and neuronal survival. Agonism of PPARα has been linked to reduced neurodegeneration in models of diabetic retinopathy and age-related macular degeneration .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and preventing angiogenesis. The modulation of signaling pathways related to cell proliferation and survival makes it a candidate for further investigation in oncology.

Case Study 1: Inflammation Model

In an experimental model of inflammation, administration of a similar pyrazole derivative showed a significant reduction in edema and inflammatory markers compared to the control group. This suggests that the compound could be effective in managing acute inflammatory responses.

Case Study 2: Neurodegenerative Disease

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential role as a neuroprotective agent. The mechanism involved the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS).

Data Table: Summary of Research Findings

Application AreaFindingsReference
Anti-inflammatoryInhibition of cytokine production; reduced edema in models
NeuroprotectionProtection against oxidative stress; modulation of neuronal survival pathways
AnticancerInduction of apoptosis; inhibition of angiogenesis

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets within biological systems. Its fluorophenyl group is crucial for interacting with hydrophobic pockets of proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions disrupt normal cellular processes, leading to the compound's observed biological effects. Its molecular targets often include enzymes and receptors integral to disease pathways, such as kinases or G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyethyl carboxamide provides a balance between hydrophilicity and steric bulk, contrasting with smaller substituents (e.g., methyl) or bulkier groups (e.g., pyridylmethyl) in analogs .
  • Fluorine at the 4-position of the phenyl ring is a conserved feature across several analogs, suggesting its critical role in bioactivity and metabolic stability .

Physicochemical Properties

Property Target Compound 4-(4-Fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
Molecular Weight ~397.4 g/mol ~384.3 g/mol ~470.3 g/mol
LogP (Predicted) ~3.2 ~2.8 ~4.1
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 5 6 6
Polar Surface Area ~75 Ų ~95 Ų ~90 Ų

Analysis :

  • The target compound’s lower polar surface area compared to thiadiazole derivatives may enhance blood-brain barrier penetration .

Antimicrobial Activity

  • Target Compound: Limited direct data, but structural analogs with 4-fluorophenyl groups show moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
  • 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide : Exhibited superior antimycobacterial activity (MIC: 2 µg/mL) due to sulfonamide’s electron-withdrawing effects .

Anti-Inflammatory Activity

  • 4-(4-Fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide : Demonstrated 70% inhibition of COX-2 at 10 µM, attributed to the thiadiazole ring’s electron-deficient nature .
  • Target Compound : The benzyloxy group may reduce COX-2 selectivity compared to thiadiazole analogs .

Receptor Binding

  • Analogs with N-(2-methoxyethyl) carboxamide groups (e.g., the target compound) show enhanced binding to G-protein-coupled receptors (GPCRs) in calcium mobilization assays (EC50: ~50 nM) .

Biological Activity

4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C20H20FN3O3C_{20}H_{20}FN_3O_3 with a molecular weight of 369.4 g/mol. Its structure includes a pyrazole ring substituted with benzyloxy and fluorophenyl groups, as well as a methoxyethyl side chain, which is essential for its biological activity.

Pharmacological Activity

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound under discussion has shown promising results in various studies:

  • Anti-inflammatory Activity : Studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, similar pyrazole derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Analgesic Effects : In vivo studies using models like carrageenan-induced paw edema have indicated significant analgesic effects at various dosages. Compounds with similar structural features have exhibited potent analgesic activity, suggesting that this compound may also possess similar properties .
  • Anticancer Potential : The pyrazole scaffold has been linked to anticancer activity. Research on related compounds has shown effectiveness against various cancer cell lines, indicating that modifications to the pyrazole structure can enhance its cytotoxic effects against tumors .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on their structural modifications. The presence of specific substituents can significantly influence their pharmacological profiles:

  • Benzyloxy Group : This group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes, thereby increasing its bioavailability.
  • Fluorophenyl Substitution : The introduction of fluorine in the phenyl ring is known to enhance the potency and selectivity of pyrazole derivatives against specific biological targets .
  • Methoxyethyl Side Chain : This moiety contributes to the overall stability and solubility of the compound, which is crucial for its pharmacokinetic properties.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in rat models. Compounds exhibited significant reductions in edema comparable to established NSAIDs .
  • Cytotoxicity Assay : In vitro assays revealed that certain analogs of this compound demonstrated potent cytotoxicity against breast cancer cell lines, suggesting potential use in cancer therapy .
  • Mechanistic Insights : Investigations into the mechanism of action showed that these compounds may operate through inhibition of specific enzymes involved in inflammatory pathways, further supporting their therapeutic potential .

Q & A

Q. Key Modifications :

Position Variation Impact on Activity
1Replace 4-fluorophenylReduced kinase affinity (e.g., p38 MAPK)
3Alter benzyloxy to ethoxyImproved solubility but lower potency
N-SubstituentChange 2-methoxyethylEnhanced metabolic stability
Methodology : Synthesize derivatives, test in enzyme inhibition assays (e.g., IC50_{50} vs. COX-2), and correlate with computational LogP calculations .

Advanced: What strategies mitigate stability issues during in vitro assays?

  • pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH, 37°C) monitored via HPLC. The benzyloxy group may hydrolyze under basic conditions .
  • Light Sensitivity : Store solutions in amber vials; UPLC-PDA analysis detects photodegradants .
  • Cyropreservation : Lyophilize stock solutions and reconstitute in degassed buffers .

Advanced: How to optimize pharmacokinetic profiling for in vivo studies?

  • Dosing Routes : Intraperitoneal administration (5–10 mg/kg in 10% DMSO/saline) balances bioavailability and toxicity .
  • Metabolite Identification : LC-MS/MS analysis of plasma samples (0–24 hr post-dose) to detect O-demethylation or glucuronidation .
  • Tissue Distribution : Radiolabel the compound with 3^3H and quantify accumulation in target organs .

Advanced: What crystallographic data supports conformational analysis?

  • Torsion Angles : The 2-methoxyethyl group adopts a gauche conformation (θ = 60–70°), minimizing steric clash with the pyrazole ring .
  • Intermolecular Interactions : Hydrogen bonding between the carboxamide and solvent (e.g., methanol) stabilizes the crystal lattice .

Advanced: How to validate enzyme inhibition specificity?

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™). The 4-fluorophenyl group may show selectivity for tyrosine kinases .
  • IC50_{50} Determination : Use fluorogenic substrates (e.g., Z-LYTE® assay for proteases) with ATP concentration fixed at Km .

Advanced: What computational tools predict metabolic pathways?

  • Software : ADMET Predictor™ or SwissADME to identify likely Phase I/II modifications (e.g., CYP3A4-mediated oxidation of the benzyloxy group) .
  • Docking : Glide (Schrödinger) to simulate interactions with CYP450 isoforms and prioritize metabolites for LC-MS validation .

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